Darunavir
Darunavir
Brand Name:
Vulcanchem
CAS No.:
206361-99-1
VCID:
VC0192927
InChI:
InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1
SMILES:
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Molecular Formula:
C27H37N3O7S
Molecular Weight:
547.7 g/mol
Darunavir
CAS No.: 206361-99-1
VCID: VC0192927
Molecular Formula: C27H37N3O7S
Molecular Weight: 547.7 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

CAS No. | 206361-99-1 |
---|---|
Product Name | Darunavir |
Molecular Formula | C27H37N3O7S |
Molecular Weight | 547.7 g/mol |
IUPAC Name | [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Standard InChI | InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1 |
Standard InChIKey | CJBJHOAVZSMMDJ-HEXNFIEUSA-N |
SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
Canonical SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
Appearance | Off-White to Pale Yellow Solid |
Purity | 98% |
Synonyms | 114, TMC; darunavir; darunavir ethanolate; Ethanolate, Darunavir; Prezista; TMC 114; TMC-114; TMC114; UIC 94017; UIC-94017; UIC94017 |
Reference | 1: Deeks ED. Darunavir/Cobicistat/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection. Drugs. 2018;78(10):1013–1024. doi:10.1007/s40265-018-0934-2 2: Llibre JM. Development of darunavir over the entire spectrum of HIV infection. Desarrollo de darunavir en todo el espectro de la infección por el VIH. Enferm Infecc Microbiol Clin. 2018;36 Suppl 2:3–9. doi:10.1016/S0213-005X(18)30391-4 3: Pope R Jr, Kashuba A. Darunavir for use in pregnant women with HIV. Expert Rev Clin Pharmacol. 2017;10(12):1317–1327. doi:10.1080/17512433.2017.1390428 4: Daskapan A, Stienstra Y, Kosterink JGW, et al. Risk factors contributing to a low darunavir plasma concentration. Br J Clin Pharmacol. 2018;84(3):456–461. doi:10.1111/bcp.13464 5: Spagnuolo V, Castagna A, Lazzarin A. Darunavir for the treatment of HIV infection. Expert Opin Pharmacother. 2018;19(10):1149–1163. doi:10.1080/14656566.2018.1484901 6: Brown K, Stewart L, Whitcomb JM, Yang D, Nettles RE, Lathouwers E. Prevalence of Darunavir Resistance in the United States from 2010 to 2017. AIDS Res Hum Retroviruses. 2018;34(12):1036–1043. doi:10.1089/AID.2018.0100 7: Khoo S, Peytavin G, Burger D, et al. Pharmacokinetics and Safety of Darunavir/Ritonavir in HIV-Infected Pregnant Women. AIDS Rev. 2017;19(1):16–23. 8: Moltó J, Curran A, Miranda C, et al. Pharmacokinetics of darunavir/cobicistat and etravirine alone and co-administered in HIV-infected patients. J Antimicrob Chemother. 2018;73(3):732–737. doi:10.1093/jac/dkx459 9: González-Domenech CM, Palacios R, Santos J. Aspectos farmacológicos de darunavir/cobicistat [Pharmacological aspects of darunavir/cobicistat]. Enferm Infecc Microbiol Clin. 2016;34 Suppl 1:30–33. doi:10.1016/S0213-005X(17)30006-X 10: Galindo Puerto MJ. Darunavir en situaciones especiales [Darunavir in special situations]. Enferm Infecc Microbiol Clin. 2016;34 Suppl 1:23–29. doi:10.1016/S0213-005X(17)30005-8 |
PubChem Compound | 213039 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume